Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (compound 4 in the paper) is a crucial intermediate in the synthesis of various bioactive compounds, notably the anticancer drug osimertinib [].
Relevance: Both (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one and N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine share the core structure of indole. This suggests a potential overlap in their chemical properties and potential applications, particularly considering the focus on biologically active compounds in the research surrounding (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one [].
Compound Description: Osimertinib (chemically, N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide) is a third-generation EGFR-TKI (Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor) used in cancer treatment. It shows efficacy in treating tumors with EGFR mutations, including the challenging T790M and L858R mutations [].
Relevance: Osimertinib and N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine share a common structural motif: a 1-methyl-1H-indol-3-yl group. This structural similarity, coupled with osimertinib's role as an anticancer agent, implies potential research interest in the target compound for similar applications [].
Compound Description: This compound (compound 2 in the paper) belongs to the third-generation EGFR-TKIs and is recognized for its therapeutic effect on cancers with specific EGFR mutations [].
Relevance: Although structurally distinct from N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine, both compounds fall under the umbrella of anticancer research, particularly targeting EGFR mutations. The presence of the trifluoromethyl group in both structures further hints at potential shared pharmacological properties [].
Compound Description: This compound (compound 3 in the paper) is another example of a third-generation EGFR-TKI, highlighting its role in the treatment of cancers harboring specific EGFR mutations [].
Relevance: While structurally different, N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide and N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine share a research context focused on anticancer activity and EGFR mutations. This suggests a potential interest in investigating the target compound within similar therapeutic areas [].
Compound Description: AMG6880 is a potent antagonist of the vanilloid receptor 1 (TRPV1), which is involved in pain sensation. It effectively blocks TRPV1 activation by both capsaicin and protons, classifying it as a group A antagonist [].
Relevance: Though structurally dissimilar, both AMG6880 and N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine share the presence of a trifluoromethyl group. This structural feature is often associated with enhanced metabolic stability and altered physicochemical properties in drug design [].
Compound Description: Similar to AMG6880, AMG7472 acts as a potent antagonist of TRPV1. It effectively inhibits TRPV1 activation by both capsaicin and protons, categorizing it as a group A antagonist [].
Relevance: Despite structural differences, the presence of a trifluoromethyl group in both AMG7472 and N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine highlights a shared structural motif often leveraged in drug design for its effects on metabolic stability and physicochemical properties [].
Compound Description: BCTC is another potent TRPV1 antagonist. It effectively blocks TRPV1 activation induced by both capsaicin and protons, making it a group A antagonist [].
Relevance: Although structurally distinct from N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine, BCTC's role as a TRPV1 antagonist might suggest a research interest in exploring the target compound's potential interactions with TRPV1 or similar ion channels [].
Compound Description: AMG0610 exhibits a distinct pharmacological profile compared to the previous antagonists. It antagonizes TRPV1 activation by capsaicin but not by protons, classifying it as a group B antagonist [].
Relevance: Both AMG0610 and N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine share the indole core structure. While their specific substitutions differ, this commonality points to a potential overlap in certain chemical properties and might warrant further investigation into the target compound's interaction with TRPV1, particularly given AMG0610's classification as a group B antagonist [].
Capsazepine
Relevance: Although structurally distinct from N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine, capsazepine's role as a TRPV1 antagonist, specifically a group B antagonist, might be relevant when considering the target compound's potential interactions with ion channels like TRPV1 [].
Compound Description: SB-366791 acts as a selective antagonist of TRPV1 activation by capsaicin but not by protons. This characteristic classifies it as a group B antagonist [].
Relevance: While structurally distinct from N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine, SB-366791's classification as a group B TRPV1 antagonist might be relevant when considering potential investigations into the target compound's interactions with TRPV1 or similar ion channels [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.